6-(4-Methylpiperazin-1-yl)nicotinaldehyde
Overview
Description
6-(4-Methylpiperazin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C11H15N3O It features a nicotinaldehyde core substituted with a 4-methylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 4-methylpiperazine. One common method includes:
Starting Materials: Nicotinaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Nicotinaldehyde is dissolved in the solvent, and 4-methylpiperazine is added dropwise. The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 6-(4-Methylpiperazin-1-yl)nicotinic acid.
Reduction: 6-(4-Methylpiperazin-1-yl)nicotinyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)nicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Industrial Applications: It serves as a building block in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Piperazin-1-yl)nicotinaldehyde: Lacks the methyl group on the piperazine ring.
6-(4-Methylpiperazin-1-yl)pyridine: Similar structure but without the aldehyde group.
Uniqueness
6-(4-Methylpiperazin-1-yl)nicotinaldehyde is unique due to the presence of both the nicotinaldehyde and 4-methylpiperazine moieties, which confer specific chemical reactivity and biological activity. The methyl group on the piperazine ring can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIKEWFIIKDSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593573 | |
Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261715-38-2 | |
Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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